[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine

Catalog No.
S3356691
CAS No.
415941-58-1
M.F
C16H28NP
M. Wt
265.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine

CAS Number

415941-58-1

Product Name

[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine

IUPAC Name

2-ditert-butylphosphanyl-N,N-dimethylaniline

Molecular Formula

C16H28NP

Molecular Weight

265.37 g/mol

InChI

InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-12-10-9-11-13(14)17(7)8/h9-12H,1-8H3

InChI Key

NTJPAGHACOIILD-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1N(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1N(C)C)C(C)(C)C
DMAP is a tertiary phosphine with the chemical formula C16H25NPS. It is also known by its IUPAC name, 2-(dimethylamino)phenyl)bis(2,4,4-trimethylpentyl)phosphine, and other names such as DABP and DTPP. DMAP is a colorless oily liquid that is soluble in many organic solvents. It belongs to the family of phosphines, which are widely used as ligands in coordination chemistry due to their ability to form strong metal complexes.
DMAP is a stable compound that is non-flammable and non-explosive. It has a melting point of -22 °C and a boiling point of 124 °C at atmospheric pressure. DMAP has a vapor pressure of 0.3 mmHg at 20 °C, indicating low volatility. Its density is 0.91 g/cm3, and it has a refractive index of 1.489. DMAP is a weak base with a pKa value of 6.95, making it relatively unreactive under acidic conditions.
DMAP is synthesized by reacting phenyldimethylamine with di-t-butylphosphinyl chloride in the presence of a base such as sodium carbonate. The reaction yields DMAP as an oily liquid that can be purified by distillation or recrystallization.
Various analytical methods can be used to characterize DMAP in terms of its purity and identity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common methods used to detect and quantify DMAP in solutions. Nuclear magnetic resonance (NMR) spectroscopy can be used to determine the chemical structure and purity of DMAP. Mass spectrometry (MS) is another technique used to analyze the structure and molecular weight of DMAP.
DMAP exhibits some unique biological properties that have gained interest in the biomedical field. It has been shown to possess antimicrobial activity against a range of bacteria and fungi. In addition, DMAP can enhance the chemiluminescence of luminol during the production of reactive oxygen species, which can have implications in oxidative damage and inflammation.
Despite its potential biomedical applications, DMAP can be toxic and hazardous when used in scientific experiments. It is reported to cause irritation and sensitization of the skin and eyes. In addition, inhalation or ingestion of DMAP can cause respiratory and digestive tract irritation, nervous system depression, and liver damage. Proper safety measures should be taken to prevent exposure to DMAP in the laboratory.
DMAP has various applications in scientific experiments, particularly in organic synthesis and catalysis. As a ligand, DMAP can coordinate to transition metals to form stable complexes, which can be used as catalysts in a range of chemical reactions. DMAP is commonly used as a nucleophilic catalyst in the Morita-Baylis-Hillman reaction, a type of carbon-carbon bond-forming reaction. In addition, DMAP can be used as a reducing agent to activate carbonyl compounds, which can undergo nucleophilic addition reactions.
Despite its potential applications, research on the properties and applications of DMAP is still ongoing. Recent studies have focused on the development of new synthetic methods for DMAP and its derivatives. In addition, research has been conducted on the biological properties of DMAP and its potential applications in drug discovery and delivery.
The unique properties of DMAP have potential implications in various fields of research and industry. In organic synthesis, DMAP can be used as a versatile ligand and catalyst for a range of reactions, such as the Suzuki-Miyaura reaction, a type of cross-coupling reaction. In the pharmaceutical industry, DMAP can be used as a building block for the synthesis of various drugs, such as anti-tumor and anti-viral agents. Furthermore, DMAP may have applications in the field of materials science as a precursor for the synthesis of nanoparticles and as a coating agent for electronic devices.
Despite its potential applications, there are limitations to the use of DMAP. For example, the high cost of DMAP can limit its use in large-scale industrial processes. In addition, the toxicity of DMAP can limit its use in certain applications.
In the future, research on the properties and applications of DMAP may focus on the development of new synthetic methods and the discovery of new biological properties. Furthermore, research may also focus on the use of DMAP in the development of new materials and devices. Additional research can also explore the potential application of DMAP in catalysis in aqueous media or as a photocatalyst for light-driven reactions.
In conclusion, DMAP is a versatile and unique compound with many potential applications in various fields of research and industry. However, its toxicity and high cost may limit its use in certain applications. Further research into the properties and applications of DMAP may lead to new discoveries and applications in the future.

XLogP3

3.6

Dates

Modify: 2023-08-19

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